molecular formula C6H8N2O3 B3024173 methyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate CAS No. 501006-40-2

methyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate

Cat. No.: B3024173
CAS No.: 501006-40-2
M. Wt: 156.14 g/mol
InChI Key: MZUTZMLMSKQUJR-UHFFFAOYSA-N
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Description

Methyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a methyl ester group and a keto group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the reaction of hydrazine hydrate with ethyl acetoacetate under reflux conditions, followed by esterification with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Methyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is a precursor in the development of anti-inflammatory and analgesic drugs.

    Industry: The compound is utilized in the production of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)acetate
  • Ethyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate
  • Methyl 2-(5-oxo-4,5-dihydro-1H-imidazol-3-yl)acetate

Uniqueness

Methyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methyl ester group enhances its solubility and facilitates its use in various synthetic applications.

Properties

IUPAC Name

methyl 2-(5-oxo-1,4-dihydropyrazol-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-11-6(10)3-4-2-5(9)8-7-4/h2-3H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUTZMLMSKQUJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NNC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70314242
Record name 1H-Pyrazole-3-acetic acid, 4,5-dihydro-5-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70314242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501006-40-2
Record name 1H-Pyrazole-3-acetic acid, 4,5-dihydro-5-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70314242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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